molecular formula C19H14ClFN4O B2817391 5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887216-56-0

5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2817391
CAS RN: 887216-56-0
M. Wt: 368.8
InChI Key: OZFORZMNUDDBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound that belongs to the pyrazolopyrimidine family. It has gained significant attention in scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Diversity Synthesis under Microwave Irradiation

A series of new heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, were synthesized via reactions involving structurally diverse dibenzylidenepiperidin-4-one with various enamine-likes under microwave irradiation. This method showcased advantages such as a short synthetic route, operational simplicity, and increased safety for small-scale fast synthesis aimed at biomedical screening (Han et al., 2009).

Anticancer and Anti-5-lipoxygenase Activities

Novel 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. Compounds showed potential as anticancer and anti-inflammatory agents, highlighting the importance of structural modifications for enhancing biological activities (Rahmouni et al., 2016).

Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Ribonucleosides

Research focused on the preparation of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their biological activity assessment. These compounds exhibited significant activity against measles in vitro and moderate antitumor activity, underscoring their potential for therapeutic applications (Petrie et al., 1985).

Anticonvulsant Activity of Pyrazolo[3,4-d]pyrimidines

A study on analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, where the imidazole ring atoms were replaced with pyrazolo[3,4-d]pyrimidines, revealed that these compounds showed less activity against maximal electroshock-induced seizures in rats, indicating the importance of molecular structure on anticonvulsant activity (Kelley et al., 1995).

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O/c1-12-5-7-13(8-6-12)25-18-14(9-23-25)19(26)24(11-22-18)10-15-16(20)3-2-4-17(15)21/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFORZMNUDDBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.